molecular formula C13H24BrN3S B5977612 2-(2-Adamantylamino)ethyl carbamimidothioate;hydrobromide

2-(2-Adamantylamino)ethyl carbamimidothioate;hydrobromide

Cat. No.: B5977612
M. Wt: 334.32 g/mol
InChI Key: NSKAKQZDWAOAFB-UHFFFAOYSA-N
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Description

2-(2-Adamantylamino)ethyl carbamimidothioate;hydrobromide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an adamantyl group, which is a bulky and rigid structure, contributing to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Adamantylamino)ethyl carbamimidothioate;hydrobromide typically involves the reaction of adamantylamine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamimidothioate group. The product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Adamantylamino)ethyl carbamimidothioate;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate group to a thiourea derivative.

    Substitution: Nucleophilic substitution reactions can occur at the adamantyl group or the ethyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Adamantylamino)ethyl carbamimidothioate;hydrobromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Adamantylamino)ethyl carbamimidothioate;hydrobromide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The carbamimidothioate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Adamantyl)ethyl carbamimidothioate;hydrobromide
  • 2-(2-Adamantylamino)ethyl thiourea
  • 2-(2-Adamantylamino)ethyl isothiocyanate

Uniqueness

2-(2-Adamantylamino)ethyl carbamimidothioate;hydrobromide is unique due to the presence of both the adamantyl group and the carbamimidothioate group. This combination provides a distinct set of chemical properties, such as increased stability, reactivity, and potential for specific interactions with biological targets. The compound’s structure allows for versatile applications in various fields, making it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

2-(2-adamantylamino)ethyl carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3S.BrH/c14-13(15)17-2-1-16-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12,16H,1-7H2,(H3,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKAKQZDWAOAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCSC(=N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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